![molecular formula C21H20N2O5S B258268 Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate, also known as MMFTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is not fully understood. However, it has been proposed that Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been shown to inhibit the activation of NF-κB, which plays a critical role in the regulation of inflammation and cancer. Additionally, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been found to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and monocytes. Additionally, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been demonstrated to inhibit the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. Furthermore, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been found to exhibit low toxicity and good bioavailability, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is its limited solubility in water, which may hinder its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate. One of the potential applications of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate may have potential as an adjuvant therapy for cancer, either alone or in combination with other chemotherapeutic agents. Furthermore, the development of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-methylthiophene with 2-methyl-3-furoyl chloride to form 5-(2-methyl-3-furoyl)-2-methylthiophene. This intermediate is then reacted with 4-toluidine and ethyl chloroformate to yield the final product, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been demonstrated to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
Produktname |
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate |
|---|---|
Molekularformel |
C21H20N2O5S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[(2-methylfuran-3-carbonyl)amino]-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5S/c1-11-5-7-14(8-6-11)22-19(25)17-12(2)16(21(26)27-4)20(29-17)23-18(24)15-9-10-28-13(15)3/h5-10H,1-4H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
UMJKGPRBCBFCCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



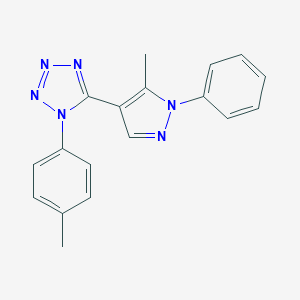
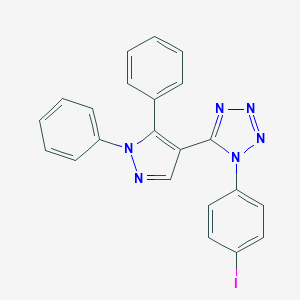
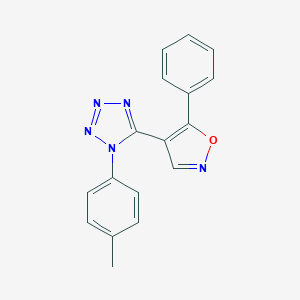
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
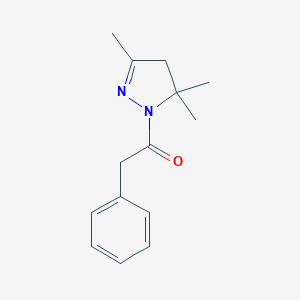
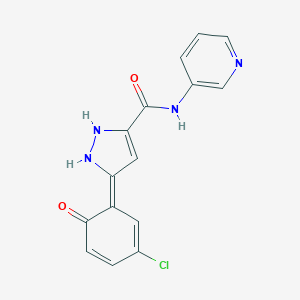
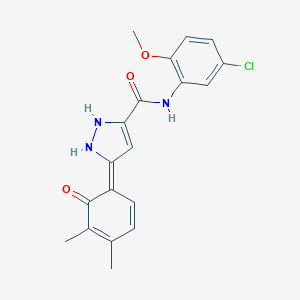
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
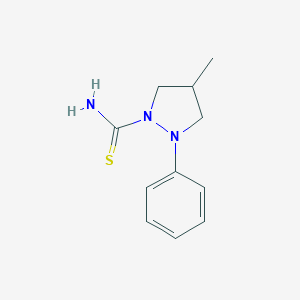
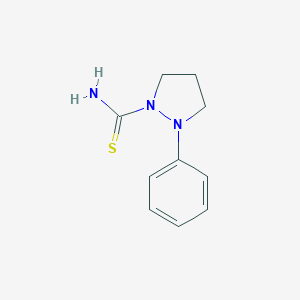
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)